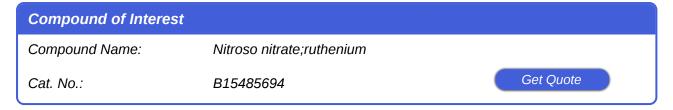


A Comparative Guide to the Catalytic Efficiency of Ruthenium Nitrosyl Complexes

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For Researchers, Scientists, and Drug Development Professionals

Ruthenium nitrosyl complexes have emerged as a versatile and potent class of catalysts in a range of chemical transformations critical to research and pharmaceutical development. Their unique electronic properties, influenced by the strongly π -accepting nitrosyl ligand, allow for fine-tuning of their catalytic activity. This guide provides an objective comparison of the catalytic efficiency of different ruthenium nitrosyl complexes, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

Catalytic Transfer Hydrogenation of Ketones

The transfer hydrogenation of ketones to secondary alcohols is a fundamental reaction in organic synthesis. A study comparing a series of ruthenium PNP pincer nitrosyl complex salts, differing only in their counter-anion, reveals the significant impact of this seemingly minor structural change on catalytic performance. The general structure of the complexes is $[Ru(PNP)(CI)_2NO]X$, where PNP is a pincer ligand and X is the counter-anion.

Quantitative Performance Data

The catalytic activity of four ruthenium pincer nitrosyl complexes (Ru-1 to Ru-4) was evaluated in the transfer hydrogenation of acetophenone. The results, summarized in the table below, demonstrate that all complexes are highly active at 90 °C, achieving near-quantitative conversion in a remarkably short time.[1][2][3][4] At a lower temperature of 35 °C, the



complexes with Chloride (Ru-1) and Tetrafluoroborate (Ru-2) as counter-anions exhibit superior efficiency.[1][2][3][4]

Complex	Counter- anion (X)	Temperat ure (°C)	Time (min)	Conversi on (%)	TON	TOF (h ⁻¹)
Ru-1	Cl	90	5	>95	200	2400
Ru-2	BF4	90	5	>95	200	2400
Ru-3	BPh ₄	90	5	>95	200	2400
Ru-4	PF ₆	90	5	>95	200	2400
Ru-1	Cl	35	240	85	170	42.5
Ru-2	BF4	35	240	82	164	41
Ru-3	BPh ₄	35	240	65	130	32.5
Ru-4	PF ₆	35	240	58	116	29

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data sourced from a study by J. T. M. Correia, et al.[1][2]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following protocol is representative of the experiments conducted to generate the data above.

Materials:

- Ruthenium nitrosyl complex (Ru-1, Ru-2, Ru-3, or Ru-4) (0.5 mol%)
- Acetophenone (1.0 mmol)
- Sodium hydroxide (NaOH) (10 mol%)
- 2-Propanol (solvent and hydrogen source), 5.0 mL

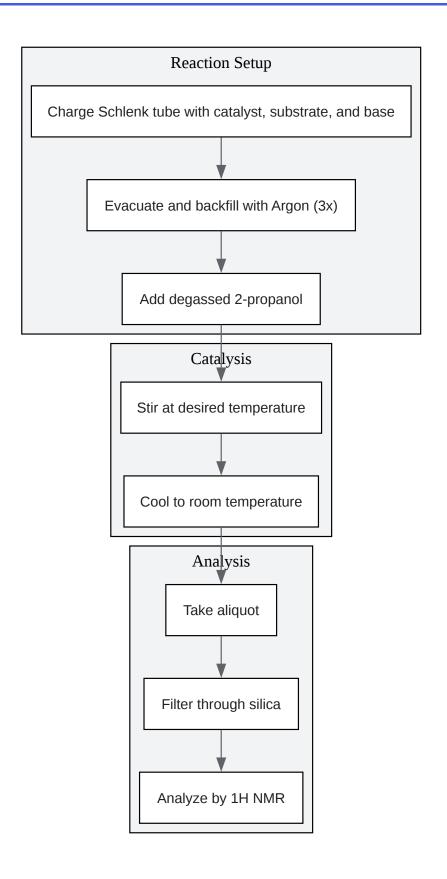


Procedure:

- A Schlenk tube is charged with the ruthenium nitrosyl complex, acetophenone, and sodium hydroxide.
- The tube is evacuated and backfilled with argon three times.
- Degassed 2-propanol is added via syringe.
- The reaction mixture is stirred at the desired temperature (90 °C or 35 °C) for the specified time.
- After the reaction, the mixture is cooled to room temperature.
- An aliquot is taken, filtered through a short pad of silica gel, and analyzed by ¹H NMR spectroscopy to determine the conversion of acetophenone to 1-phenylethanol.

Experimental Workflow





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A generalized workflow for the catalytic transfer hydrogenation of ketones.



Catalytic CO₂ Hydrogenation and Formic Acid Dehydrogenation

The reversible hydrogenation of carbon dioxide to formic acid is a key technology for chemical hydrogen storage. Ruthenium nitrosyl complexes have demonstrated significant activity in this transformation, with the counter-anion and the pincer ligand backbone influencing their efficiency.

Quantitative Performance Data

A comparative study of ruthenium-PNP nitrosyl complexes with various counter-anions and a ruthenium-POP nitrosyl complex was conducted for the hydrogenation of CO₂. The results highlight the high efficiency of these catalysts in ionic liquids, with the PNP-based complexes generally outperforming the POP analogue under the tested conditions.[5][6]

Complex	Pincer Type	Counter-anion	Conversion (mol % FA/IL)	TON
Ru-PNP	PNP	Cl	94	1305
Ru-PNP	PNP	BF4	92	1275
Ru-PNP	PNP	BPh4	89	1230
Ru-PNP	PNP	PF ₆	91	1260
Ru-POP	POP	Cl	75	1035

FA/IL: mole percent of formic acid relative to the ionic liquid. TON calculated based on the conversion. Data sourced from a study by J. T. M. Correia, et al.[5][6]

Experimental Protocol: CO₂ Hydrogenation

The following protocol outlines the general procedure for the catalytic hydrogenation of CO₂.

Materials:

Ruthenium nitrosyl complex (0.02 mmol)



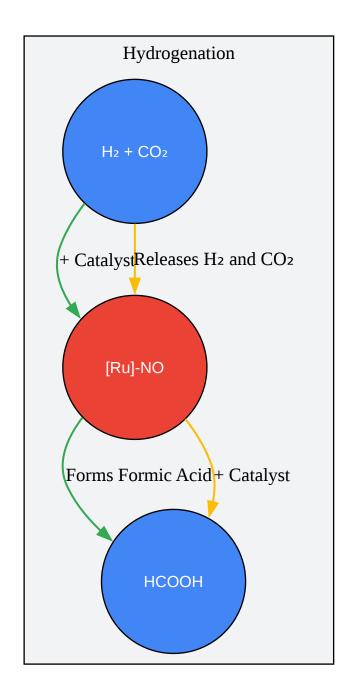
- Ionic Liquid (e.g., EMIM OAc), 1.0 mL
- CO₂ (10 bar)
- H₂ (20 bar)

Procedure:

- The ruthenium nitrosyl complex and the ionic liquid are placed in a high-pressure autoclave equipped with a magnetic stir bar.
- The autoclave is sealed, purged with H₂, and then pressurized with H₂ to 20 bar.
- The autoclave is then pressurized with CO₂ to a total pressure of 30 bar.
- The reaction mixture is stirred at 30 °C for 18 hours.
- After the reaction, the autoclave is cooled and slowly depressurized.
- A sample of the ionic liquid phase is analyzed by ¹H NMR spectroscopy to determine the concentration of formic acid.

Catalytic Cycle for Reversible CO2 Hydrogenation





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The reversible catalytic cycle of CO₂ hydrogenation and formic acid dehydrogenation.

Conclusion

The presented data underscores the high catalytic efficiency of ruthenium nitrosyl complexes in both transfer hydrogenation and CO₂ hydrogenation reactions. The choice of the counter-anion and the pincer ligand structure can significantly modulate the catalytic activity, allowing for



optimization based on the specific application. The provided experimental protocols serve as a starting point for researchers to replicate and build upon these findings. The continued exploration of the structure-activity relationships of these fascinating complexes holds great promise for the development of next-generation catalysts for sustainable chemical synthesis and energy storage.

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